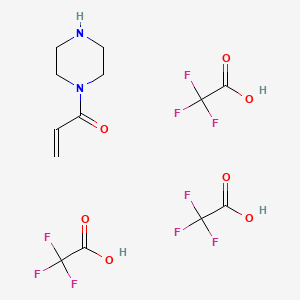

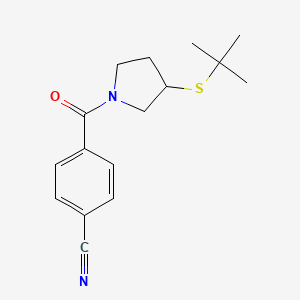

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid

説明

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of non-natural amino acids, which are widely used in the synthesis of peptides and proteins.

科学的研究の応用

Fluorophore Arrangements and Emission Modes

Distinct Guest-Dependent Changes in Arrangements of a Fluorophore : A study explored novel molecular arrangements of a fluorophore leading to new solid-state fluorescence properties. This work involved creating a ternary system to achieve rare emission modes, mimicking the relationship found in DNA. The research highlights the potential of using specific arrangements for advanced fluorescence applications in materials science (Mizobe et al., 2007).

Enantioselective Acylation

Enantioselective Acylation of Alcohols : This research focused on the acylation of alcohols with fluorinated β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase, demonstrating the importance of fluorine activation for splitting the β-lactam ring. This process allowed for the preparation of highly enantioselective β-lactams, highlighting the compound's relevance in stereoselective synthesis and enzyme-catalyzed reactions (Li et al., 2007).

Synthetic and Structural Chemistry

Synthesis and Structural Chemistry of Enantiomerically Pure Compounds : A study on the synthetic and structural chemistry of 1-phenyl-2-carboxyethylphosphonic acid derivatives, including discussions on diastereoselective alkylation and the resolution of racemic mixtures. This research is relevant for understanding the synthetic pathways and structural aspects of similar complex organic compounds (Gardner et al., 2002).

Biological and Pharmacological Activities

Biological and Pharmacological Activities of Rosmarinic Acid : Investigating rosmarinic acid, a compound structurally related to phenylpropanoids, this study underscores its diverse biological and pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This research illustrates the potential applications of similar compounds in developing therapeutic agents and understanding their mechanism of action (Al-Dhabi et al., 2014).

特性

IUPAC Name |

3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZURTUFHPRITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)

![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}propanamide](/img/structure/B2895198.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2895199.png)

![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)

![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)